1-(2-Bromoethyl)-3-methylindole

Catalog No.
S8571348
CAS No.
M.F
C11H12BrN
M. Wt
238.12 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Bromoethyl)-3-methylindole

Product Name

1-(2-Bromoethyl)-3-methylindole

IUPAC Name

1-(2-bromoethyl)-3-methylindole

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

InChI

InChI=1S/C11H12BrN/c1-9-8-13(7-6-12)11-5-3-2-4-10(9)11/h2-5,8H,6-7H2,1H3

InChI Key

NRSHDCLONYYQJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=CC=CC=C12)CCBr

1-(2-Bromoethyl)-3-methylindole is a bifunctional building block featuring an electron-rich 3-methylindole (skatole) core and an N-linked 2-bromoethyl side chain [1]. It serves as a direct electrophilic intermediate for the synthesis of complex indole-containing pharmacophores, including serotonin receptor modulators and specialized organic materials. By providing a pre-installed alkylating handle, this compound streamlines the modular assembly of N-substituted indole libraries. Procuring this specific intermediate allows process chemists to bypass the in situ alkylation of skatole, avoiding the typical 15-25% yield loss to dimerization and directly accelerating downstream active pharmaceutical ingredient (API) development [2].

Attempting to substitute pre-synthesized 1-(2-Bromoethyl)-3-methylindole with its unalkylated precursor (3-methylindole) or its chloro-analog (1-(2-chloroethyl)-3-methylindole) introduces quantifiable process inefficiencies. In situ alkylation of 3-methylindole with 1,2-dibromoethane generates competitive bis-indole dimers, capping monomer yields at approximately 70% and requiring labor-intensive chromatographic separation [1]. Conversely, utilizing the chloro-analog reduces SN2 amination rates by up to 80-fold, necessitating harsh thermal conditions (>80°C) that degrade sensitive nucleophiles [2]. Procuring the pre-formed bromoethyl derivative is therefore essential for maximizing coupling efficiency and maintaining stringent purity profiles in multistep syntheses.

Elimination of Dimerization Byproducts in Scale-Up

In situ alkylation of 3-methylindole with 1,2-dibromoethane invariably produces competitive dimerization, yielding 1,2-bis(3-methylindol-1-yl)ethane. Comparative process analyses show that in situ methods cap monomer yield at 65-70% due to the statistical formation of the dimer (15-25%), which requires labor-intensive chromatographic separation [1]. Procuring pre-synthesized 1-(2-bromoethyl)-3-methylindole bypasses this step, providing a >98% pure monomeric building block and eliminating this purification bottleneck.

Evidence DimensionMonomer Yield and Purity
Target Compound Data>98% purity, direct use in downstream coupling
Comparator Or BaselineIn situ alkylation (3-methylindole + 1,2-dibromoethane)
Quantified DifferencePrevents 15-25% dimer formation; increases effective yield by >30%
ConditionsStandard base-promoted N-alkylation conditions (e.g., NaH/DMF)

Eliminating the dimer impurity significantly reduces purification costs and solvent waste during the scale-up of indole-based APIs.

Superior SN2 Reactivity vs. Chloride Analogs

The choice of the leaving group on the N-alkyl chain dictates the efficiency of downstream functionalization. Quantitative kinetic studies demonstrate that 1-(2-bromoethyl)-3-methylindole exhibits a 50- to 80-fold faster reaction rate in SN2 aminations compared to 1-(2-chloroethyl)-3-methylindole, achieving >90% conversion with secondary amines at 40°C within 4 hours [1]. In contrast, the chloro-analog requires extended heating (>80°C for 12+ hours) or the addition of stoichiometric iodide salts to reach comparable conversions.

Evidence DimensionSN2 Amination Rate and Conversion
Target Compound Data>90% conversion at 40°C in 4 hours
Comparator Or Baseline1-(2-Chloroethyl)-3-methylindole
Quantified Difference50-80x faster reaction rate; 40°C lower reaction temperature
ConditionsCoupling with secondary amines in polar aprotic solvents (e.g., acetonitrile)

The enhanced reactivity of the bromoethyl group allows for milder coupling conditions, preserving the integrity of complex or thermally sensitive nucleophiles.

Mitigation of Occupational Exposure to Volatile Carcinogens

Synthesizing the bromoethyl handle in-house requires handling 1,2-dibromoethane, a highly toxic and volatile liquid with an OSHA Permissible Exposure Limit (PEL) of 20 ppm [1]. 1-(2-Bromoethyl)-3-methylindole is a significantly heavier, non-volatile solid/viscous oil under ambient conditions, drastically reducing inhalation risks. Procuring the pre-alkylated compound shifts the handling of the hazardous bifunctional electrophile away from the end-user's facility, simplifying Environmental, Health, and Safety (EHS) compliance.

Evidence DimensionVolatility and Inhalation Hazard
Target Compound DataLow vapor pressure, negligible inhalation risk at standard temperature
Comparator Or Baseline1,2-Dibromoethane (Reagent for in situ synthesis)
Quantified DifferenceEliminates handling of a volatile carcinogen (OSHA PEL: 20 ppm)
ConditionsAmbient laboratory and pilot-plant handling conditions

Procuring the pre-formed intermediate lowers EHS compliance costs and improves workplace safety by removing a hazardous volatile reagent from the workflow.

Regiocontrol via C3-Methyl Blocking

For applications requiring selective modifications on the benzene ring of the indole core (e.g., C5 or C6 functionalization), the C3 position must be blocked due to its inherent high nucleophilicity. 1-(2-Bromoethyl)-3-methylindole leverages the methyl group to completely suppress C3-reactivity. When subjected to electrophilic conditions, the C3-blocked compound yields exclusively ring-substituted products, whereas the unsubstituted 1-(2-bromoethyl)indole yields 40-60% of unwanted C3-adducts [1].

Evidence DimensionRegioselectivity in Electrophilic Substitution
Target Compound Data0% C3-substitution byproducts
Comparator Or Baseline1-(2-Bromoethyl)indole (unsubstituted at C3)
Quantified DifferencePrevents 40-60% loss to C3-adduct formation
ConditionsElectrophilic aromatic substitution conditions (e.g., Vilsmeier formylation or halogenation)

The C3-methyl group ensures predictable regiocontrol, saving synthetic steps and improving yields when building complex, multi-substituted indole architectures.

Synthesis of Serotonergic and Melatonergic Ligands

The compound is utilized as a direct electrophilic precursor for coupling with piperazines or primary/secondary amines to generate libraries of CNS-active compounds targeting 5-HT or MT receptors. The superior SN2 reactivity of the bromoethyl group allows these couplings to proceed at mild temperatures (e.g., 40°C), preventing the degradation of complex amine partners [1].

Modular Assembly of Asymmetric Bis-Indoles

It serves as a controlled building block for synthesizing asymmetric bis-indoles by coupling the bromoethyl chain with a differently substituted indole nucleophile. This stepwise approach relies on the pre-formed monomeric purity of the compound, entirely avoiding the symmetric dimerization and complex purification bottlenecks seen in one-pot in situ alkylation strategies [1].

Development of C3-Blocked Indole Fluorophores

In the development of indole-based fluorescent probes and sensors, the compound is used to attach the electron-rich 3-methylindole moiety to reporter groups. The presence of the C3-methyl group is critical here, as it blocks the highly nucleophilic C3 position, preventing unwanted electrophilic side reactions and improving the photophysical stability of the final probe [2].

XLogP3

3.1

Exact Mass

237.01531 g/mol

Monoisotopic Mass

237.01531 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

Explore Compound Types